molecular formula C12H7F4NO B6415594 2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine, 95% CAS No. 1261914-30-0

2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine, 95%

Cat. No. B6415594
CAS RN: 1261914-30-0
M. Wt: 257.18 g/mol
InChI Key: SEMZCXDLZNDAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine (2F-3TFM-4HOP) is a fluorinated aromatic compound that has been used in a variety of scientific research applications. It is a versatile compound with a range of properties, including a high degree of solubility in most organic solvents, a low melting point, and a relatively low toxicity profile. The compound has been used in a variety of research applications, including the synthesis of novel organic compounds, the study of biochemical and physiological effects, and the development of new technologies for laboratory experiments.

Scientific Research Applications

2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the study of biochemical and physiological effects, and as a reagent in laboratory experiments.

Mechanism of Action

2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine, 95% is believed to act as a substrate for the enzyme cytochrome P450 (CYP) in the liver. CYP is responsible for the metabolism of many drugs and other compounds, and its activity is modulated by the presence of 2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine, 95%. The compound is believed to inhibit CYP activity, which can lead to an increase in the metabolism of certain compounds, as well as an increase in the production of certain metabolites.
Biochemical and Physiological Effects
2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to reduce the activity of the enzyme cytochrome P450, which can lead to an increase in the metabolism of certain drugs and other compounds. It has also been shown to inhibit the production of certain metabolites, such as acetaldehyde and acetone. In addition, it has been shown to have anti-inflammatory and anti-bacterial effects, and to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine, 95% has a number of advantages and limitations when used in laboratory experiments. The compound is highly soluble in most organic solvents, and has a low melting point, making it easy to handle and use in experiments. It also has a relatively low toxicity profile, making it safe to use in laboratory experiments. However, the compound is not stable in the presence of light or heat, and is subject to hydrolysis in the presence of water.

Future Directions

The use of 2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine, 95% in scientific research is still in its early stages, and there are many potential future directions for the compound. These include its use in the development of new drugs and other compounds, the study of its biochemical and physiological effects, and the development of new technologies for laboratory experiments. Additionally, further research is needed to better understand the mechanism of action of the compound, and to identify possible therapeutic applications. Finally, more research is needed to explore the potential of 2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine, 95% as a reagent for the synthesis of organic compounds.

Synthesis Methods

2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine, 95% can be synthesized using several different methods. The most common method involves the reaction of 2-fluoro-3-trifluoromethylbenzene with 4-hydroxypyridine in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 80-100°C, and the reaction time is typically 15-30 minutes. The resulting product is a white crystalline solid with a purity of 95%.

properties

IUPAC Name

2-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-11-8(10-6-7(18)4-5-17-10)2-1-3-9(11)12(14,15)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMZCXDLZNDAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692748
Record name 2-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine

CAS RN

1261914-30-0
Record name 2-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.